molecular formula C8H7ClO3 B7946478 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one

Cat. No.: B7946478
M. Wt: 186.59 g/mol
InChI Key: SSESAZZNCZBFTA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with a suitable dihydroxy compound under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent oxidation to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

    3-Chloromethcathinone: This compound shares the chlorophenyl group but differs in its overall structure and properties.

    3-Chlorophenylacetic Acid: Another compound with a chlorophenyl group, used in different applications.

    3-Chlorophenylhydrazine: Known for its use in organic synthesis and as a reagent.

Uniqueness: 1-(3-Chlorophenyl)-2,2-dihydroxyethan-1-one is unique due to its specific dihydroxyethanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESAZZNCZBFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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